CL2A-SN-38 is a synthetic derivative of SN-38, the active metabolite of irinotecan, a topoisomerase I inhibitor. [, , , , , ] It functions as a potent payload in antibody-drug conjugates (ADCs) designed for targeted cancer therapy. [, , , , , ] CL2A-SN-38 links to antibodies through a specific chemical linker, enabling targeted delivery to cancer cells. [, , , , , ]
CL2A-SN-38 is classified as an antibody-drug conjugate, a class of therapeutics that link cytotoxic drugs to monoclonal antibodies. The development of this compound has been documented in various patents and scientific studies, highlighting its potential in treating cancers that express specific antigens targeted by the antibodies used in these conjugates .
The synthesis of CL2A-SN-38 involves several key steps, primarily focusing on the formation of the CL2A linker and its conjugation to SN-38. The process begins with the preparation of solid intermediates, followed by chemical reactions involving dichloroacetic acid and other reagents to form the final conjugate.
The molecular structure of CL2A-SN-38 features a complex arrangement where SN-38 is linked via the CL2A linker to an antibody. The CL2A linker retains a pH-sensitive carbonate bond that provides stability in serum while allowing for eventual release of the cytotoxic agent within tumor cells.
The synthesis of CL2A-SN-38 involves multiple chemical reactions that include:
These reactions are critical for achieving high purity and yield of the final product.
The mechanism of action for CL2A-SN-38 revolves around its ability to deliver SN-38 directly into cancer cells via targeted antibodies. Once internalized, SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
CL2A-SN-38 exhibits several notable physical and chemical properties:
CL2A-SN-38 holds promise as a therapeutic agent in various cancer types due to its targeted delivery mechanism. It has been evaluated in preclinical studies against tumors expressing specific antigens such as Trop-2 and CEACAM5.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4